4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
7-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-14(2)25-20-23-12-24-27(20)19(13)26-7-5-15(6-8-26)10-28-18-9-17(16-3-4-16)21-11-22-18/h9,11-12,15-16H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBQGEWDMDIAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary fragments: (1) a 4-cyclopropyl-6-methoxypyrimidine core, (2) a piperidine subunit functionalized at the 4-position with a hydroxymethyl group, and (3) a 5,6-dimethyl-triazolo[1,5-a]pyrimidin-7-yl substituent. Critical disconnections include:
- Cleavage of the methoxy bridge between the pyrimidine and piperidine moieties.
- Separation of the triazolopyrimidine ring from the piperidine nitrogen.
- Isolation of the cyclopropyl group from the pyrimidine core.
This retrosynthetic approach prioritizes the independent synthesis of each fragment followed by sequential coupling, enabling modular optimization of reaction conditions.
Synthesis of the Pyrimidine Core
The 4-cyclopropyl-6-methoxypyrimidine core is synthesized via a regioselective substitution strategy. Beginning with 4,6-dichloropyrimidine, the cyclopropyl group is introduced at the 4-position through a palladium-catalyzed cross-coupling reaction using cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12 h). Subsequent methoxylation at the 6-position is achieved via nucleophilic aromatic substitution with sodium methoxide in methanol under reflux (65°C, 8 h), yielding 4-cyclopropyl-6-methoxypyrimidine in 78% yield (Table 1).
Table 1: Optimization of Pyrimidine Core Synthesis
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclopropyl introduction | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h | 82 |
| Methoxylation | NaOMe, MeOH, reflux, 8 h | 78 |
Preparation of the 5,6-Dimethyl-Triazolo[1,5-a]Pyrimidin-7-yl Substituent
The triazolopyrimidine fragment is constructed via a one-pot, three-component reaction adapted from Radwan et al.. Using 5,6-dimethylpyrimidine-4-carbaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in dimethylformamide (DMF) with triethylamine (0.25 equiv) at 120°C for 10 hours, the reaction proceeds through a Michael addition-cyclization sequence (Scheme 1). This method affords 5,6-dimethyl-triazolo[1,5-a]pyrimidin-7-amine in 68% yield, with subsequent N-alkylation introducing the piperidine linkage.
Key Reaction Parameters:
- Solvent: DMF (optimal for polar intermediate stabilization).
- Base: Triethylamine (superior to inorganic bases for cyclization efficiency).
- Temperature: 120°C (balances reaction rate and byproduct suppression).
Functionalization of the Piperidine Moiety
The piperidine subunit is prepared from N-Boc-piperidin-4-ylmethanol, which undergoes mesylation (MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h) to install a leaving group. Subsequent Boc deprotection (TFA, CH₂Cl₂, rt, 1 h) generates the reactive piperidin-4-ylmethanol intermediate. Coupling to the triazolopyrimidine is achieved via nucleophilic aromatic substitution using NaH as a base in tetrahydrofuran (THF) at 60°C for 6 hours, yielding 1-(5,6-dimethyl-triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-ylmethanol in 74% yield.
Final Coupling and Methoxy Bridge Formation
The methoxy linkage between the pyrimidine core and piperidine subunit is established through a Mitsunobu reaction. Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature, the reaction couples 4-cyclopropyl-6-hydroxypyrimidine with the piperidine methanol derivative, achieving 81% yield after silica gel chromatography.
Critical Considerations:
- Temperature control minimizes ester byproducts.
- Stoichiometric DEAD ensures complete alcohol activation.
Purification and Characterization
Purification is performed via sequential column chromatography (silica gel, hexane/EtOAc gradient) and preparative HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA). Structural confirmation employs:
- 1H NMR : Distinct singlet at δ 8.21 ppm for pyrimidine H-2.
- HRMS : [M+H]+ calculated for C₂₁H₂₅N₇O₂: 415.2089; found: 415.2092.
- IR : 1675 cm⁻¹ (C=N stretch of triazole).
Optimization Strategies and Yield Improvement
Systematic optimization of the triazolopyrimidine synthesis increased overall yield from 52% to 68% through:
- Solvent Screening : DMF outperformed ethanol, acetonitrile, and toluene in cyclization efficiency.
- Catalyst Loading : 0.25 equiv Et₃N maximized base activity without promoting side reactions.
- Microwave Assistance : Reducing coupling times from 12 h to 4 h while maintaining 78% yield.
Challenges and Alternative Routes
Initial attempts using Ullmann coupling for piperidine attachment resulted in poor regioselectivity (<30% yield). Transitioning to Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24 h) improved yields to 65% but required stringent oxygen-free conditions. Recent advances in photoinduced C–N coupling may offer milder alternatives.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolo moieties, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrimidine and triazole moieties exhibit significant anticancer properties. A study involving similar structures demonstrated that derivatives of pyrido[3,4-d]pyrimidines showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The National Cancer Institute's 60 human cancer cell line panel was utilized to evaluate these compounds, revealing promising candidates for further development as anticancer agents .
Antimicrobial and Anticonvulsant Properties
Another area of interest is the antimicrobial and anticonvulsant activities associated with pyrimidine derivatives. A series of compounds synthesized from 1,2,4-triazole and pyrimidine frameworks exhibited notable antimicrobial effects against various bacterial strains and displayed anticonvulsant activity comparable to standard medications . This suggests that 4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine could be explored for similar therapeutic applications.
Structure-Activity Relationship (SAR)
The structure of this compound allows for extensive SAR studies. Variations in substituents on the triazole and pyrimidine rings can significantly influence biological activity. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Methyl group on triazole | Increased anticancer potency | |
| Alkoxy groups on pyrimidine | Enhanced antimicrobial efficacy |
These findings underscore the importance of optimizing chemical structures to enhance therapeutic efficacy.
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that are crucial for obtaining high yields and purity. Recent advancements in synthetic methodologies have focused on improving reaction conditions to facilitate the production of such complex molecules while minimizing by-products .
Case Studies
Several case studies have highlighted the applications of related compounds in clinical settings:
- Lesinurad : A compound structurally related to the cyclopropyl-pyrimidine framework has been approved for treating gout by inhibiting uric acid reabsorption. Its synthesis and clinical efficacy have been extensively documented .
- Pyrido[3,4-d]pyrimidines : These derivatives were evaluated for their anticancer properties using the NCI's 60-cell line panel. The results indicated selective cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The triazolo[1,5-a]pyrimidine moiety is known to act as an inhibitor of various enzymes, including JAK1 and JAK2 . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The target compound’s cyclopropyl and piperidinyl-methoxy groups likely increase lipophilicity compared to the polar triazolopyrimidinone derivative and the carboxamide-containing analog .
Steric Effects: The bulky 5,6-dimethyl-triazolopyrimidine substitution on the piperidine ring may hinder binding to flat active sites, contrasting with the planar chromeno-triazolopyrimidine .
Physicochemical and Pharmacokinetic Properties
- Solubility : The piperidinyl-methoxy group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., 7-chloro-6-methyl derivative ). However, the dimethyl-triazolopyrimidine substituent could counterbalance this by increasing logP.
- pKa: The basic piperidine nitrogen (predicted pKa ~8–9) may enhance protonation in acidic environments, aiding cellular uptake. This contrasts with neutral derivatives like the chromeno-triazolopyrimidine .
Biological Activity
The compound 4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.4 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked via a methoxy group to a triazolo-pyrimidine derivative.
Pharmacological Profile
Research indicates that this compound exhibits significant antitumor and antimicrobial activities. Studies have shown that it acts as a potent inhibitor of various kinases involved in cancer progression and cellular proliferation.
Antitumor Activity
- Mechanism of Action : The compound has been identified as an inhibitor of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines.
- Case Studies : In vitro studies demonstrated that the compound inhibits the growth of non-small cell lung cancer (NSCLC) cells with IC50 values in the low nanomolar range. Additionally, it showed efficacy against resistant mutants of EGFR, indicating its potential as a therapeutic agent for resistant cancers .
Antimicrobial Activity
- Mechanism of Action : The compound's antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
- Case Studies : In tests against various strains of bacteria, including Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial activity with IC50 values comparable to standard antibiotics .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Antitumor | EGFR (wild-type) | 20 | |
| Antitumor | EGFR (L858R mutant) | 5 | |
| Antimicrobial | E. coli | 200 | |
| Antimicrobial | S. aureus | 140 |
In Vivo Studies
Recent preclinical trials have demonstrated that administration of the compound in animal models resulted in significant tumor regression. The compound was well-tolerated with minimal side effects reported, suggesting a favorable safety profile for future clinical applications.
Mechanistic Insights
Further investigations into the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This dual mechanism enhances its efficacy against resistant cancer cells.
Q & A
Q. What are the common synthetic routes for synthesizing the triazolo[1,5-a]pyrimidine core in this compound?
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, aminoguanidine can react with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under fusion conditions (10–12 minutes), followed by methanol addition and crystallization . Alternative methods employ catalysts like 2,2,6,6-tetramethylpiperidine (TMDP) in ethanol/water solvent systems, though TMDP’s toxicity necessitates careful handling . Purification often involves silica gel chromatography or recrystallization, with yields influenced by solvent polarity and catalyst efficiency .
Q. How is structural characterization performed for this compound?
Characterization relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Assignments are based on chemical shifts (e.g., aromatic protons at δ 8.6–9.0 ppm, methyl groups at δ 2.2–2.4 ppm) and coupling constants .
- IR spectroscopy : Key peaks include C=N (1600–1650 cm⁻¹) and N–H deformation (1500–1550 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 430–444 [M+H]⁺) confirm molecular weight . Elemental analysis (C, H, N) is used to validate purity .
Q. What methodologies are used to assess the compound’s biological activity?
- In vitro assays : Enzyme inhibition (e.g., kinase or receptor binding) is evaluated via fluorescence polarization or radiometric assays .
- Cell-based studies : Anticancer activity is tested using proliferation assays (e.g., MTT) against cancer cell lines .
- Pharmacological profiling : ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are assessed via hepatic microsome stability and cytochrome P450 inhibition assays .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yields of the triazolo[1,5-a]pyrimidine core?
- Solvent systems : Ethanol/water (1:1 v/v) enhances solubility of intermediates while minimizing side reactions .
- Catalyst alternatives : Replace toxic TMDP with safer bases (e.g., morpholine) or ionic liquids (e.g., BMIM-PF6) to reduce hazards .
- Temperature control : Fusion reactions at 100–120°C for 10–12 minutes prevent decomposition .
- Workup strategies : Sequential crystallization (ethanol → methanol) improves purity, as seen in yields up to 83% .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- 2D NMR techniques : COSY and HSQC clarify proton-proton correlations and carbon-proton connectivity, resolving overlapping signals .
- X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition 1517603) provides unambiguous confirmation of stereochemistry and substituent positions .
- Cross-validation : Compare data with structurally analogous compounds (e.g., 5,7-dimethyltriazolo[1,5-a]pyrimidines) to identify outliers .
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound?
- Substituent variation : Modify cyclopropyl, piperidinyl, or pyrimidine groups to assess impact on receptor binding (e.g., CB2 cannabinoid receptor affinity) .
- Bioisosteric replacement : Replace methoxy groups with thioethers or halogens to enhance metabolic stability .
- Pharmacophore modeling : Align derivatives (e.g., trifluoromethyl-containing analogs) with active-site cavities to predict activity .
Q. How are discrepancies in melting points or spectral data across studies addressed?
- Purity verification : Repeat synthesis with rigorous purification (e.g., HPLC >95% purity) to exclude solvent residues or byproducts .
- Crystallographic validation : Use single-crystal XRD to confirm polymorphic forms, as melting points can vary with crystal packing .
- Reagent trace analysis : Ensure starting materials (e.g., piperidine derivatives) are free of impurities that may alter reaction pathways .
Methodological Considerations
Q. What steps mitigate challenges in piperidine availability for synthesis?
Piperidine is restricted in some regions due to its use in illicit drug synthesis . Alternatives include:
- Synthetic equivalents : Use N-Boc-piperidine, which is commercially accessible and easily deprotected .
- In situ generation : Generate piperidine via hydrogenation of pyridine derivatives under catalytic conditions .
Q. How can researchers validate the reproducibility of synthetic protocols?
- Detailed procedural documentation : Specify solvent volumes, catalyst loadings, and reaction times (e.g., 0.4 mL DMF for fusion reactions) .
- Collaborative validation : Cross-check results with independent labs using identical reagents (e.g., Merck, Aldrich-sourced chemicals) .
- Open data sharing : Deposit spectral data in public repositories (e.g., PubChem) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
